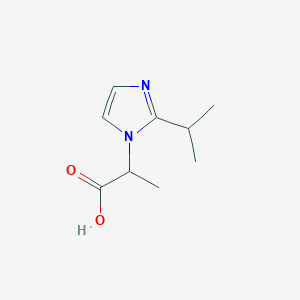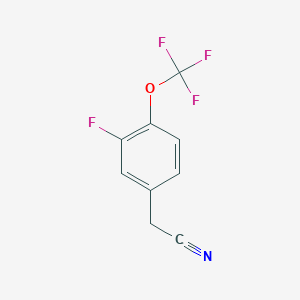
3-Fluoro-4-(4-fluorophénoxy)aniline
Vue d'ensemble
Description
3-Fluoro-4-(4-fluorophenoxy)aniline is a useful research compound. Its molecular formula is C12H9F2NO and its molecular weight is 221.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-(4-fluorophenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(4-fluorophenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la Kinase c-Met
3-Fluoro-4-(4-fluorophénoxy)aniline : a été étudiée pour son potentiel en tant qu'inhibiteur de la kinase c-Met. La c-Met est une tyrosine kinase réceptrice impliquée dans divers processus cellulaires, notamment la croissance cellulaire et la différenciation. Son inhibition est particulièrement pertinente dans le contexte de la recherche sur le cancer, car une activité anormale de la c-Met est associée au développement et à la progression des tumeurs .
Études d'Accrochage
Le composé a été utilisé dans des études d'accrochage pour comprendre les interactions moléculaires et les conformations actives préférées lorsqu'il est complexé avec la kinase c-Met. Ces études aident à analyser les caractéristiques moléculaires qui contribuent à une activité inhibitrice élevée, ce qui est crucial pour la conception de thérapies anticancéreuses plus efficaces .
Études quantitatives de relation structure-activité (QSAR)
Les études QSAR impliquent la prédiction de l'activité biologique d'un composé en fonction de sa structure chimique. Les dérivés de This compound ont été utilisés dans des modèles QSAR pour prédire leur activité en tant qu'inhibiteurs de la kinase c-Met, ce qui peut rationaliser le processus de découverte de médicaments .
Recherche en protéomique
Ce composé est disponible à l'achat en tant que produit biochimique pour la recherche en protéomique, indiquant son utilisation dans l'étude des protéines et de leurs fonctions. La protéomique est un domaine vaste avec des applications allant de la compréhension des mécanismes des maladies à la découverte de nouvelles cibles médicamenteuses .
Études de formule moléculaire
La formule moléculaire de C12H9F2NO suggère des applications potentielles dans l'étude des propriétés physicochimiques, de la réactivité et de la stabilité du composé, qui sont importantes pour divers domaines de la recherche chimique .
Science des matériaux
Compte tenu de l'expertise des scientifiques dans des domaines tels que la science des matériaux, This compound pourrait être étudiée pour ses propriétés et ses applications dans le développement de nouveaux matériaux avec des caractéristiques spécifiques souhaitées .
Synthèse chimique
La structure et le profil de réactivité du composé en font un candidat pour une utilisation en synthèse chimique, servant potentiellement de bloc de construction pour des molécules plus complexes en chimie organique synthétique .
Chimie analytique
En chimie analytique, This compound pourrait être utilisée comme étalon ou réactif dans diverses techniques analytiques pour quantifier ou identifier d'autres substances, en raison de sa structure et de ses propriétés définies .
Mécanisme D'action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially act as a boron reagent . In these reactions, the compound would interact with its targets by undergoing a transmetalation process, where it transfers a nucleophilic organic group from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that the compound may influence pathways related to carbon-carbon bond formation.
Result of Action
If the compound acts as a boron reagent in suzuki–miyaura coupling reactions , it could contribute to the formation of new carbon-carbon bonds, thereby influencing the structure of organic compounds.
Analyse Biochimique
Biochemical Properties
3-Fluoro-4-(4-fluorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways.
Cellular Effects
The effects of 3-Fluoro-4-(4-fluorophenoxy)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play a critical role in cell growth and differentiation . Additionally, 3-Fluoro-4-(4-fluorophenoxy)aniline has been found to alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-4-(4-fluorophenoxy)aniline involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Furthermore, 3-Fluoro-4-(4-fluorophenoxy)aniline has been shown to influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(4-fluorophenoxy)aniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that 3-Fluoro-4-(4-fluorophenoxy)aniline is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(4-fluorophenoxy)aniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 3-Fluoro-4-(4-fluorophenoxy)aniline have been associated with toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
3-Fluoro-4-(4-fluorophenoxy)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . These metabolic pathways can influence the compound’s bioavailability and overall effects on cellular function. Additionally, 3-Fluoro-4-(4-fluorophenoxy)aniline may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Fluoro-4-(4-fluorophenoxy)aniline within cells and tissues are essential for understanding its biochemical effects. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of 3-Fluoro-4-(4-fluorophenoxy)aniline within tissues can also affect its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-Fluoro-4-(4-fluorophenoxy)aniline is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For instance, 3-Fluoro-4-(4-fluorophenoxy)aniline may localize to the mitochondria, where it can impact cellular respiration and energy production.
Propriétés
IUPAC Name |
3-fluoro-4-(4-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWIZFMOOPOWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278314 | |
| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937597-91-6 | |
| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937597-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)




![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319295.png)
